Molecular Topology and Descriptor-Based Differentiation from Close Oxadiazole-Urea Analogs
The target compound (CAS 1235199-17-3) possesses a distinct molecular topology compared to its closest available analogs. It features a direct methylene bridge between the oxadiazole C5 position and the urea nitrogen, and a phenethyl group on the opposite urea nitrogen . This contrasts with analog CAS 1448129-89-2, which inserts a phenyl ring as an additional spacer between the oxadiazole-methyl and the urea, resulting in a larger, more lipophilic scaffold (C19H20N4O2, MW 336.4) that is expected to have significantly different binding conformations and physicochemical properties . A second analog, CAS 1234923-13-7, replaces the flexible phenethyl group with a bulky, rigid benzhydryl group (C18H18N4O2, MW 322.4), which alters the molecule's shape, flexibility, and potential for hydrophobic interactions . These topological differences are fundamental discriminators for target binding and downstream biological function.
| Evidence Dimension | Structural Topology & Molecular Formula (MW) |
|---|---|
| Target Compound Data | C13H16N4O2 (260.29 g/mol); direct methylene-urea-phenethyl linkage |
| Comparator Or Baseline | Comparator 1: CAS 1448129-89-2, C19H20N4O2 (336.4 g/mol); phenyl-spacer inserted. Comparator 2: CAS 1234923-13-7, C18H18N4O2 (322.4 g/mol); benzhydryl replacement. |
| Quantified Difference | Molecular weight difference of +76.11 g/mol (Comparator 1) and +62.11 g/mol (Comparator 2). Topological polar surface area (TPSA) and rotatable bond count differ substantially. |
| Conditions | In silico physicochemical property comparison. |
Why This Matters
For a procurement decision, this confirms the compound's unique, compact scaffold within its analog series, which is a primary driver of differential receptor binding and selectivity, thus avoiding the procurement of a structurally related but biologically divergent compound.
